1,5-diethyl-1H-pyrazole-4-carbaldehyde
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole derivatives are a cornerstone in modern chemical research, demonstrating a broad spectrum of applications. nih.gov Their prevalence stems from their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netsciensage.info This wide-ranging bioactivity has established the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of known drugs. nih.gov Beyond pharmaceuticals, pyrazole-containing compounds are also integral to the agrochemical industry, where they are utilized as herbicides and insecticides. nih.gov The versatility of the pyrazole ring, coupled with its relative stability and synthetic accessibility, ensures its continued exploration in the quest for new functional molecules.
The Role of the Formyl Moiety in Functionalized Pyrazole Scaffolds
The formyl group (-CHO) at the 4-position of the pyrazole ring is a critical functional handle that significantly enhances the synthetic utility of the scaffold. This aldehyde group is a versatile electrophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. chemmethod.com Common transformations involving the formyl group include its oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other derivatives. umich.edu This reactivity allows chemists to elaborate the pyrazole core into a vast library of more complex structures with tailored properties. The Vilsmeier-Haack reaction is a widely employed and efficient method for the direct formylation of electron-rich heterocyclic systems like pyrazoles, providing a direct route to these valuable intermediates. nih.govorganic-chemistry.org
Overview of Research Directions for 1,5-Diethyl-1H-pyrazole-4-carbaldehyde and Related Structural Motifs
Research into This compound and its structural analogs is primarily driven by the desire to create novel compounds with specific biological activities or material properties. The substitution pattern on the pyrazole ring, in this case, the presence of two ethyl groups at the 1 and 5 positions, can significantly influence the molecule's steric and electronic properties. This, in turn, can affect its reactivity and how it interacts with biological targets.
A major synthetic route to this class of compounds is the Vilsmeier-Haack formylation of the corresponding N-alkylpyrazole. umich.eduresearchgate.net For instance, the reaction of 1-ethyl-5-methyl-1H-pyrazole with a Vilsmeier reagent would be an analogous pathway. The resulting aldehyde can then be used as a precursor for a variety of derivatives. For example, condensation with substituted anilines can yield Schiff bases, which themselves can be further modified or screened for biological activity.
Current research directions for related pyrazole-4-carbaldehydes include:
Synthesis of Novel Heterocyclic Systems: The formyl group can be used to construct fused heterocyclic rings, leading to novel polycyclic scaffolds with potentially unique properties.
Development of Bioactive Agents: By modifying the substituents on the pyrazole ring and derivatizing the formyl group, researchers aim to develop new drug candidates with improved efficacy and selectivity for various diseases. nih.gov
Creation of Functional Materials: The electronic properties of the pyrazole ring can be tuned through substitution, making these compounds candidates for use in materials science, for example, as ligands in coordination chemistry or as components of organic light-emitting diodes (OLEDs).
The study of This compound and its derivatives contributes to the broader understanding of structure-activity relationships within the pyrazole class of compounds, paving the way for the rational design of new molecules with desired functions.
Structure
3D Structure
Properties
IUPAC Name |
1,5-diethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-9-10(8)4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSLDFAVVOZBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Diethyl 1h Pyrazole 4 Carbaldehyde and Its Analogues
Direct Formylation Techniques
Direct formylation involves the introduction of a CHO group directly onto the pyrazole (B372694) nucleus in a single synthetic step. The Vilsmeier-Haack reaction stands out as the most prevalent and versatile of these methods.
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. researchgate.netumich.eduorganic-chemistry.org It is frequently the method of choice for synthesizing 4-formyl pyrazoles from appropriately substituted pyrazole precursors. researchgate.netacsgcipr.orgchemmethod.comnih.gov The reaction typically involves treating the pyrazole with a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). researchgate.netorganic-chemistry.orgyoutube.com
The mechanism of the Vilsmeier-Haack reaction is a well-established electrophilic aromatic substitution. organic-chemistry.org The process begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent. researchgate.netorganic-chemistry.orgyoutube.com
The key steps are as follows:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, which is then attacked by the chloride ion, leading to the formation of the electrophilic Vilsmeier reagent, [chloro(dimethylamino)methylidene]dimethylammonium.
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. researchgate.net This step is favored at the C4 position due to the electronic properties of the pyrazole ring system.
Intermediate Formation: This attack results in the formation of a cationic sigma complex, which is subsequently deprotonated to restore aromaticity, yielding a pyrazolyl-4-methyleneiminium salt intermediate.
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup, which liberates the aldehyde and a secondary amine salt. researchgate.netorganic-chemistry.org
In some cases, the Vilsmeier-Haack reaction can be used to achieve both cyclization and formylation in a single pot, for instance, by starting from hydrazones of ketones. researchgate.netacsgcipr.orgyoutube.com The hydrazone first cyclizes to form the pyrazole ring, which is then immediately formylated under the reaction conditions.
The success and efficiency of the Vilsmeier-Haack formylation are highly dependent on the nature and position of substituents on the pyrazole ring.
N-Substitution: The presence of a substituent on a ring nitrogen atom is crucial for C4-formylation. Unsubstituted 1H-pyrazoles, such as 3,5-dimethyl-1H-pyrazole, often fail to undergo formylation at the C4 position. umich.edu This is because the N1-proton is acidic and can be removed, or the nitrogen atom itself can be attacked by the Vilsmeier reagent, leading to the formation of an unreactive ammonium-type ion that deactivates the ring towards further electrophilic attack. In contrast, N-alkylated pyrazoles readily undergo formylation at the C4 position. umich.edu
Electron-Donating vs. Electron-Withdrawing Groups: As an electrophilic substitution, the reaction is facilitated by electron-donating groups on the pyrazole ring, which increase its nucleophilicity. researchgate.netumich.edu Conversely, strong electron-withdrawing groups, such as chloro or certain aryl groups, can deactivate the ring and impede or even prevent the formylation reaction. For example, 5-chloro-1,3-dialkyl-1H-pyrazoles have been reported to fail to undergo Vilsmeier-Haack formylation. The presence of electron-donating hydroxy or amino groups at the C3 and C5 positions generally facilitates the reaction.
The interplay of these electronic effects determines the regioselectivity, ensuring that formylation occurs specifically at the electron-rich C4 position, provided the ring is sufficiently activated.
Table 1: Effect of Pyrazole Substituents on Vilsmeier-Haack C4-Formylation
| Substituent Pattern | Reactivity | Outcome | Reference(s) |
|---|---|---|---|
| N-Alkyl (e.g., 1,3,5-trialkyl) | High | Successful C4-formylation | umich.edu |
| N-Unsubstituted (N-H) | Low/None | Fails to formylate at C4 | umich.edu |
| C5-Chloro | Low/None | Fails to formylate | |
| Electron-withdrawing aryl groups | Low | Poor conversion/No reaction | |
| C3/C5-Hydroxy/Amino | High | Facilitates C4-formylation |
The efficiency of the Vilsmeier-Haack reaction can be fine-tuned by adjusting various parameters.
Temperature and Time: The reaction often requires elevated temperatures, typically in the range of 60–120 °C, with reaction times spanning several hours to ensure complete conversion. researchgate.netresearchgate.net Some studies have shown that higher temperatures (e.g., 120 °C) are necessary for less reactive substrates.
Reagents: The classic reagent system is a combination of POCl₃ and DMF. acsgcipr.orgnih.gov The stoichiometry of the Vilsmeier reagent relative to the pyrazole substrate can be adjusted, with an excess of the reagent often being used to drive the reaction to completion.
Microwave Irradiation: To reduce long reaction times and improve yields, microwave-assisted synthesis has emerged as a valuable alternative to conventional heating. nih.gov This technique can significantly accelerate the rate of formylation.
Alternative Reagents: While POCl₃/DMF is standard, alternative Vilsmeier reagents have been developed. For example, a reagent derived from phthaloyl dichloride and DMF has been used for a microwave-assisted synthesis, offering the advantage of avoiding the toxic and corrosive POCl₃. nih.gov
Table 2: Optimization Parameters for Vilsmeier-Haack Formylation of Pyrazoles
| Parameter | Condition | Purpose/Outcome | Reference(s) |
|---|---|---|---|
| Heating Method | Conventional Heating | Standard method, often requires long reaction times | researchgate.net |
| Microwave Irradiation | Faster reaction rates, improved efficiency | nih.gov | |
| Temperature | 60 - 120 °C | To overcome activation energy; higher temps for deactivated rings | researchgate.net |
| Reagent System | POCl₃ / DMF | The most common and standard Vilsmeier reagent | researchgate.netacsgcipr.org |
| Phthaloyl dichloride / DMF | Alternative, avoids use of toxic POCl₃ | nih.gov |
An alternative, albeit less direct, pathway to pyrazole-4-carbaldehydes involves the oxidation of a pre-installed functional group at the C4 position. This two-step approach consists of first introducing a 4-hydroxymethyl group, followed by its selective oxidation to the corresponding aldehyde.
The synthesis of pyrazole-4-carbaldehydes can be effectively achieved by the selective oxidation of 4-pyrazolylmethanols. researchgate.net This method is advantageous as it avoids the often harsh conditions of the Vilsmeier-Haack reaction and can be performed using a variety of mild oxidizing agents, which minimizes the risk of over-oxidation to the carboxylic acid.
Common oxidizing agents used for this transformation include:
Pyridinium (B92312) Chlorochromate (PCC): PCC is a well-known reagent for the selective oxidation of primary alcohols to aldehydes. One synthetic route involves the reduction of a pyrazole-4-carboxylate ester to the corresponding 4-hydroxymethylpyrazole using a reducing agent like diisobutylaluminium hydride (DIBAL-H), followed by oxidation with PCC to yield the target pyrazole-4-carbaldehyde. researchgate.net
TEMPO-Catalyzed Oxidation: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iron(III) chloride (FeCl₃·6H₂O) provides a mild and efficient system for oxidizing 4-pyrazolylmethanols to their aldehydes in good yields, with no significant over-oxidation observed. researchgate.net
Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic reagent for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes and ketones. Given the electronic similarity of a 4-hydroxymethyl group on a pyrazole ring to a benzylic alcohol, MnO₂ is a suitable reagent for this transformation. It offers high selectivity under heterogeneous reaction conditions. chemmethod.com
This oxidation strategy provides a valuable alternative for synthesizing pyrazole-4-carbaldehydes, especially for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.
Oxidation-Based Formylation Methods
Development of Catalytic Oxidation Systems
The formylation of the pyrazole C4-position can be achieved through the oxidation of a precursor group, such as a methyl or hydroxymethyl substituent. Traditional methods have often relied on stoichiometric chromium-based reagents like pyridinium chlorochromate (PCC) for the conversion of pyrazole-4-methanols to their corresponding aldehydes. umich.edu Similarly, manganese dioxide (MnO2) has been employed for this transformation. umich.edu
Research has also demonstrated the use of iron(III) chloride hexahydrate (FeCl3·6H2O) in conjunction with the free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to catalyze the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives, yielding the desired aldehydes in high yields without over-oxidation to carboxylic acids. researchgate.net The development of more sustainable and efficient catalytic systems is an ongoing area of interest. For instance, copper complexes formed in situ have shown catalytic activity in the oxidation of catechol to o-quinone in methanol, suggesting the potential for similar metal-based catalytic systems in the oxidation of pyrazole derivatives. researchgate.netresearchgate.net The goal is to replace stoichiometric reagents with catalytic amounts of less toxic and more efficient alternatives, aligning with the principles of green chemistry. berkeley.edu
Table 1: Oxidation of Pyrazolyl Alcohols to Aldehydes
| Precursor | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,5-Disubstituted-1H-pyrazol-3-yl)methanol | PCC | - | 1,5-Disubstituted-1H-pyrazole-3-carbaldehyde | 55-57 | umich.edu |
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl3·6H2O, TEMPO | - | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | 50-85 | researchgate.net |
| (1-Aryl-3-(3-pyridyl)-1H-pyrazol-4-yl)methanol | PCC | - | 1-Aryl-3-(3-pyridyl)-1H-pyrazole-4-carbaldehyde | - | researchgate.net |
Formylation via Organometallic Intermediates
Direct formylation of the pyrazole nucleus at the C4-position can be effectively accomplished using organometallic intermediates. These methods take advantage of the heightened acidity of the C4-proton or utilize a halogenated pyrazole as a handle for metallation.
A prominent method for the direct introduction of a formyl group involves the lithiation of the pyrazole ring. The proton at the C4-position of N-substituted pyrazoles is sufficiently acidic to be abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), typically at cryogenic temperatures like –78 °C. This deprotonation generates a highly nucleophilic 4-lithiopyrazole intermediate. Subsequent reaction, or "quenching," of this organolithium species with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), installs the carbaldehyde group at the C4-position. This approach is particularly effective for pyrazoles that are substituted at the N1 position, preventing competitive N-deprotonation.
Table 2: Formylation via Pyrazole Lithiation
| Pyrazole Substrate | Base | Formylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-1-phenyl-1H-pyrazole | n-BuLi | DMF | -78 °C | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 70 |
Utilization of Grignard Reagents for Pyrazole Carbaldehyde Formation
An alternative organometallic strategy employs the formation of a pyrazole-based Grignard reagent. This route typically commences with a 4-halopyrazole, such as 4-iodopyrazole. The key intermediate, a 4-pyrazolylmagnesium halide, can be generated through two primary pathways: direct reaction with magnesium metal or, more commonly, via a halogen-metal exchange reaction. In the latter, the 4-halopyrazole is treated with a pre-formed Grignard reagent, like ethylmagnesium bromide (EtMgBr). The resulting pyrazol-4-ylmagnesium bromide is then reacted with a suitable formylating agent, such as DMF, to furnish the target 1H-pyrazole-4-carbaldehyde. This method is advantageous as it avoids the use of highly pyrophoric organolithium reagents and can be scaled effectively.
Table 3: Formylation via Pyrazole Grignard Reagents
| Pyrazole Precursor | Grignard Formation | Formylating Agent | Conditions | Product |
|---|---|---|---|---|
| N-protected 4-Iodopyrazole | EtMgBr, THF | DMF | 0 °C to rt | N-protected 1H-Pyrazole-4-carbaldehyde |
Cyclocondensation and Annulation Approaches
These strategies involve the construction of the pyrazole ring from acyclic components, where one of the precursors already contains the necessary carbon backbone for the aldehyde functionality.
The most classical and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. beilstein-journals.orgnih.gov To synthesize a 1,5-disubstituted-4-carbaldehyde like 1,5-diethyl-1H-pyrazole-4-carbaldehyde, the reaction would require ethylhydrazine (B1196685) and an appropriate 1,3-dielectrophile such as 2-formyl-3-oxohexanal or a reactive equivalent. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The Vilsmeier-Haack reaction, which formylates a ketone's hydrazone before cyclization, is a powerful variant of this approach, effectively building the formylated pyrazole ring system from simpler starting materials. semanticscholar.orgchemmethod.comnih.gov
Table 4: Cyclocondensation Approach to Pyrazole-4-carbaldehydes
| Hydrazine Derivative | 1,3-Dielectrophile Precursor | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Aryl Hydrazines | Hydrazones of methyl ketones | Vilsmeier-Haack Cyclization | 1-Aryl-3-alkyl-1H-pyrazole-4-carbaldehydes | nih.gov |
| Galloyl Hydrazide | Hydrazones of aromatic ketones | Vilsmeier-Haack Cyclization | 5-(3,4,5-trihydroxyphenyl)-3-aryl-4H-pyrazole-4-carbaldehyde | chemmethod.com |
| Phenylhydrazine | Ethyl Acetoacetate | Knorr Condensation | 3-Methyl-1-phenyl-1H-pyrazol-5-ol (precursor) | nih.gov |
One-Pot Synthetic Strategies
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot strategies are highly desirable. rsc.org These methods combine multiple reaction steps in a single vessel without the isolation of intermediates. In the context of pyrazole synthesis, a one-pot approach could involve the in situ generation of the necessary 1,3-dicarbonyl precursor, immediately followed by cyclocondensation with a hydrazine. beilstein-journals.org For example, a sterically hindered Claisen condensation between a ketone and an oxalate (B1200264) ester can produce a 2,4-diketoester. researchgate.net This intermediate, without being isolated, can then be treated with a hydrazine derivative in the same reaction vessel to undergo a Knorr-type reaction, ultimately forming a highly substituted pyrazole. researchgate.net Such methodologies offer a powerful and convergent route to complex pyrazole structures from readily available starting materials. rsc.orgbohrium.com
Table 5: Representative One-Pot Synthesis of Pyrazole Analogues
| Component 1 | Component 2 | Component 3 | Base/Mediator | Key Intermediates | Product Type | Reference |
|---|---|---|---|---|---|---|
| Alkylphenone | Diethyl Oxalate | Arylhydrazine | MeONa / LiCl | 2,4-Diketo ester | 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid | researchgate.net |
| Arene | Carboxylic Acid | Hydrazine | TfOH / TFAA | Ketone, 1,3-Diketone | 1,3,5-Triaryl Pyrazole | rsc.org |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves the conversion of one functional group into another. In the context of this compound synthesis, FGI can be employed to introduce the aldehyde group indirectly. This often involves the creation of a more stable precursor that can be readily converted to the final carbaldehyde under specific conditions.
Hydrolysis of Pyrazole-4-carboxaldehydes from Protected Forms
The aldehyde functional group is susceptible to a variety of transformations, including oxidation and nucleophilic attack, which can be problematic during a multi-step synthesis. To circumvent these unwanted reactions, the aldehyde can be "protected" by converting it into a less reactive functional group, such as an acetal (B89532) or a dithioacetal. This protecting group can then be removed in a later step through hydrolysis to regenerate the aldehyde.
The most common protecting groups for aldehydes are cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, formed by the reaction of the aldehyde with a diol (e.g., ethylene (B1197577) glycol or propane-1,3-diol) under acidic conditions. Thioacetals, like 1,3-dithianes and 1,3-dithiolanes, are formed using dithiols (e.g., propane-1,3-dithiol) and are particularly stable.
The deprotection of these groups is typically achieved by hydrolysis in the presence of an acid catalyst and water. organic-chemistry.orgekb.eg The specific conditions for hydrolysis, such as the choice of acid, solvent, temperature, and reaction time, are crucial for achieving a high yield of the desired pyrazole-4-carbaldehyde without affecting other sensitive functional groups within the molecule.
While the direct synthesis of this compound is often accomplished via the Vilsmeier-Haack reaction, the hydrolysis of protected intermediates represents a viable alternative synthetic route. umich.edu For instance, the hydrolysis of an acetal-protected pyrazole-4-carboxaldehyde would typically involve treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent like acetone (B3395972) or tetrahydrofuran.
A documented example, although for a different pyrazole system, illustrates the final step of a Vilsmeier-Haack reaction to produce 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde. After the initial reaction, the mixture is hydrolyzed with an ice/water mixture and then neutralized, leading to the formation of the aldehyde. organic-chemistry.org In another instance, the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde was achieved through the alkaline hydrolysis of a methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate intermediate, followed by heating. umich.edu
The table below summarizes representative conditions for the hydrolysis of protected carbonyls, which are applicable to the synthesis of pyrazole-4-carbaldehydes.
| Protected Group | Reagents and Conditions | Product | Yield (%) | Ref. |
| Thioacetal/Thioketal | o-Iodoxybenzoic acid (IBX), β-cyclodextrin (β-CD), water, room temperature | Corresponding carbonyl compound | Excellent | organic-chemistry.org |
| Acetal/Ketal | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄), water, 30 °C | Corresponding carbonyl compound | Quantitative | organic-chemistry.org |
| Acetal/Ketal | Iodine (catalytic), neutral conditions | Corresponding carbonyl compound | Excellent | organic-chemistry.org |
| Reaction Intermediate | Ice/water, then 5% NaOH | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | 80 | organic-chemistry.org |
| Propionate Ester | Alkaline hydrolysis, then heat | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Not specified | umich.edu |
Chemical Reactivity and Derivatization of 1,5 Diethyl 1h Pyrazole 4 Carbaldehyde
Transformations of the Formyl Group
The formyl group is the primary site of reactivity, readily undergoing transformations to introduce new functional groups and extend the molecular framework.
The aldehyde group of pyrazole-4-carbaldehydes can be efficiently oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of pyrazole-4-carboxylic acids, which are valuable intermediates in medicinal and materials chemistry. A common and effective oxidizing agent for this conversion is potassium permanganate (KMnO₄). For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are cleanly oxidized in a water-pyridine medium to yield the corresponding carboxylic acids in high yields semanticscholar.org. This method is applicable to a range of substituted pyrazole (B372694) aldehydes, indicating its likely utility for the oxidation of 1,5-diethyl-1H-pyrazole-4-carbaldehyde.
Table 1: Oxidation of Pyrazole-4-carbaldehydes
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | 1,5-Diethyl-1H-pyrazole-4-carboxylic acid |
The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group), yielding (1,5-diethyl-1H-pyrazol-4-yl)methanol. This reduction is typically accomplished using mild reducing agents, with sodium borohydride (NaBH₄) being a frequently used reagent under gentle conditions semanticscholar.org. The resulting hydroxymethylpyrazoles are versatile intermediates themselves, capable of further reactions such as conversion to chloromethyl derivatives, which can then be used in Wittig reactions to form vinylpyrazoles semanticscholar.orgnih.gov.
Table 2: Reduction of Pyrazole-4-carbaldehydes
| Reactant | Reducing Agent | Product |
|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | (1,5-Diethyl-1H-pyrazol-4-yl)methanol |
The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles, leading to addition and condensation products. These reactions are fundamental for constructing more complex molecules based on the pyrazole scaffold.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration wikipedia.org. Pyrazole-4-carbaldehydes are excellent substrates for this reaction. They react with active methylene compounds, such as malononitrile (B47326), in the presence of a mild base catalyst like ammonium carbonate or piperidine researchgate.netresearchgate.net. The reaction is often carried out in an aqueous-ethanolic medium and provides an efficient, environmentally friendly route to synthesize substituted olefins researchgate.net. These resulting vinyl pyrazole derivatives are important intermediates for various fine chemicals and biologically active compounds researchgate.net.
Table 3: Knoevenagel Condensation of Pyrazole-4-carbaldehydes
| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product Type |
|---|---|---|---|
| This compound | Malononitrile | Ammonium Carbonate | 2-((1,5-Diethyl-1H-pyrazol-4-yl)methylene)malononitrile |
| Substituted Pyrazole Aldehydes | Malononitrile | Ammonium Carbonate researchgate.net | 2-((Pyrazol-4-yl)methylene)malononitrile |
Pyrazole-4-carbaldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases chemrxiv.orgekb.eg. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. A wide variety of primary amines, including aromatic and heterocyclic amines, can be used to generate a diverse library of pyrazole-based Schiff bases ekb.egekb.eg. These compounds are of significant interest in coordination chemistry as ligands and in medicinal chemistry due to their potential biological activities ekb.egresearchgate.net.
Table 4: Schiff Base Formation from Pyrazole-4-carbaldehydes
| Reactant 1 | Reactant 2 (Amine) | Product Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | N-((1,5-Diethyl-1H-pyrazol-4-yl)methylene)alkanamine |
| Pyrazole Aldehyde (1) | Aromatic Amines (2a-h) | Schiff Bases (3a-h) ekb.eg |
The formyl group of pyrazole carbaldehydes can react with sulfur and selenium nucleophiles. For instance, 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes react with 2,2′-oxydiethanethiol in the presence of a dehydrating agent like chloro(trimethyl)silane to yield cyclic S,S-acetal derivatives researchgate.net. Similarly, reactions involving selenium have been reported. For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile can be reacted with selenium in the presence of sodium borohydride and chloroacetamide to produce selanyl acetamide derivatives, showcasing the utility of selenium nucleophiles in functionalizing the pyrazole system researchgate.net. These reactions open pathways to novel sulfur- and selenium-containing heterocyclic compounds.
Nucleophilic Addition and Condensation Reactions
Reactions of the Pyrazole Ring System
The pyrazole core of this compound is a π-excessive heteroaromatic system. Its reactivity is significantly influenced by the substituents at the N1, C4, and C5 positions. While the C4 position is occupied by an electron-withdrawing carbaldehyde group, the C3 position remains available for functionalization. Furthermore, converting the hydroxyl group of the precursor, 1,5-diethyl-3-hydroxy-1H-pyrazole, into a triflate or a halide at the C3 position opens up extensive possibilities for transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions at Pyrazole Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been widely applied to the functionalization of pyrazole heterocycles. ktu.edu For a molecule like this compound, these reactions would typically be performed on a derivative where a leaving group, such as a halogen (Br, I) or a triflate (OTf), is installed at the C3 position of the pyrazole ring.
The Suzuki-Miyaura coupling reaction is a highly efficient method for introducing aryl or heteroaryl substituents onto the pyrazole core. This reaction involves the coupling of a pyrazolyl halide or triflate with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. ktu.eduresearchgate.net While specific studies on 3-halo-1,5-diethyl-1H-pyrazole-4-carbaldehyde are not prevalent, the reactivity can be inferred from similar structures. For instance, 4-bromo-1H-pyrazole carboxylates have been successfully coupled with various boronic acids using catalysts like the XPhos Pd G2 precatalyst. researchgate.netrsc.org The reaction is robust, tolerating a wide range of functional groups on the coupling partners. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling on Substituted Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 93 | researchgate.netresearchgate.net |
| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | (Hetero)aryl boronic acids | Not specified | Not specified | Not specified | Not specified | ktu.edu |
This table presents data from analogous pyrazole compounds to illustrate the typical conditions and outcomes of the Suzuki-Miyaura reaction.
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazole ring, a key step in the synthesis of many complex molecules and fused heterocyclic systems. tandfonline.comwikipedia.org The reaction couples a pyrazolyl halide or triflate with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. tandfonline.comresearchgate.net The reactivity of the halide leaving group generally follows the order I > Br >> Cl. researchgate.net Studies on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes demonstrate that even a chloro substituent can be sufficiently activated to participate in Sonogashira coupling. researchgate.net
Table 2: Examples of Sonogashira Coupling on Substituted Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Chloro-4-iodo-1,3-disubstituted pyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 87-92 | tandfonline.com |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Various terminal alkynes | Not specified | t-BuNH₂ | Microwave | Good | researchgate.net |
This table provides examples from related pyrazole compounds to demonstrate the scope of the Sonogashira reaction.
The Heck reaction is used to form a new carbon-carbon bond between the pyrazole ring and an alkene, resulting in an alkenylated pyrazole. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of a pyrazolyl halide or triflate with an alkene in the presence of a base. researchgate.netd-nb.info The reaction is a powerful method for synthesizing styryl-pyrazoles and other vinyl-substituted derivatives, which can serve as precursors for further transformations or as building blocks for larger conjugated systems. Ligandless palladium catalysts have been successfully employed in Heck couplings involving 4-ethenyl-1H-pyrazoles. researchgate.net
Table 3: Examples of Heck Reactions on Substituted Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Ethenyl-1H-pyrazoles | 5-Bromo-3H-indoles | Palladium-catalyzed, ligandless | Not specified | Not specified | Not specified | researchgate.net |
| (Hetero)aryl bromides | Acrolein / Vinyl ketones | CataCXium® Ptb | Not specified | Not specified | Good to Excellent | d-nb.info |
This table illustrates typical Heck reaction setups using analogous pyrazole and aryl halide substrates.
Electrophilic and Nucleophilic Substitution on the Pyrazole Backbone
The inherent electronic nature of the pyrazole ring dictates its susceptibility to substitution reactions. Pyrazole is an aromatic heterocycle where electrophilic substitution occurs preferentially at the C4 position. rrbdavc.orgnih.gov In this compound, this position is already substituted. Electrophilic attack at the C3 position is generally less favorable due to the generation of a less stable intermediate. rrbdavc.org Therefore, further direct electrophilic substitution on the pyrazole ring of this specific compound is challenging. Common electrophilic substitution reactions like nitration or halogenation would likely require harsh conditions and may not be regioselective. scribd.com
Nucleophilic aromatic substitution on the pyrazole ring is also uncommon unless the ring is activated by strongly electron-withdrawing groups and contains a suitable leaving group. nih.govencyclopedia.pub For example, the reaction of 5-chloropyrazole derivatives with amines is facilitated by strong electron-withdrawing groups on the ring and can be promoted by microwave irradiation or the use of a copper catalyst. encyclopedia.pub
Annulation and Fused Heterocyclic System Synthesis
Pyrazole-4-carbaldehydes are exceptionally valuable precursors for the synthesis of fused heterocyclic systems. The aldehyde group provides a reactive site for cyclization and condensation reactions, leading to the formation of bicyclic and polycyclic structures containing the pyrazole moiety. semanticscholar.orgresearchgate.net These fused systems are of significant interest in medicinal chemistry. nih.govchim.it
The reaction of pyrazole-4-carbaldehydes with various binucleophiles is a common strategy for constructing fused rings. For instance:
Pyrazolo[3,4-b]pyridines: Can be synthesized via condensation of a 5-aminopyrazole-4-carbaldehyde with compounds containing an active methylene group. nih.gov
Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-d]pyridazines: These systems can be formed through reactions of pyrazole-4-carbaldehydes with reagents like hydrazine (B178648). semanticscholar.org
Pyrrolo[2,3-c]pyrazoles: Can be synthesized by reacting 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl azidoacetate. researchgate.net
The specific annulation pathway depends on the reagents and reaction conditions employed, making this compound a versatile starting material for a diverse range of fused heterocycles. semanticscholar.org
Table 4: Fused Heterocyclic Systems from Pyrazole-4-carbaldehydes
| Pyrazole Precursor Type | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |
| 5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Methylene active nitriles | Pyrazolo[3,4-e]indolizine | semanticscholar.org |
| 3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehydes | Ethyl azidoacetate | Pyrrolo[2,3-c]pyrazole | researchgate.net |
This table showcases the utility of the pyrazole-4-carbaldehyde motif in synthesizing various fused ring systems.
Formation of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold from pyrazole-4-carbaldehydes is a well-established strategy, often accomplished through the Friedländer annulation or related condensation reactions. This approach typically involves the reaction of the aldehyde with a compound containing an activated methylene group adjacent to a ketone or nitrile.
For the derivatization of this compound, a preliminary step is often required to introduce a nucleophilic group, typically an amino group, at the C5 position. This conversion is crucial as the classical Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Therefore, the synthesis would proceed via a 5-amino-1-ethyl-pyrazole intermediate, which is then formylated or subsequently reacted.
However, alternative pathways allow for the direct use of pyrazole-4-carbaldehydes that have been functionalized at the C5 position with a group amenable to cyclization, such as an azide. For instance, a 5-azido-1-ethyl-pyrazole-4-carbaldehyde could react in a one-pot condensation with various ketones (e.g., arylethanones, acetone) in the presence of a base like ethanolic potassium hydroxide to yield the corresponding pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org
Another prominent method is the condensation of a 5-aminopyrazole-4-carbaldehyde with active methylene compounds such as β-ketoesters, malononitrile, or cyanomethyl derivatives. semanticscholar.org These reactions are typically catalyzed by a base, like piperidine or sodium methoxide, and lead to a variety of substituted pyrazolo[3,4-b]pyridines. semanticscholar.org For example, reaction with malononitrile would yield a 6-amino-5-cyanopyrazolo[3,4-b]pyridine derivative.
The following table summarizes representative reactions for the formation of pyrazolo[3,4-b]pyridines, assuming the necessary C5-amino functionality has been installed on the 1-ethyl-pyrazole precursor.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Reactant for Condensation | Catalyst/Conditions | Resulting Functional Groups on Pyridine Ring |
| Malononitrile | Piperidine / Ethanol | 6-Amino, 5-Cyano |
| Ethyl Acetoacetate | Piperidine / Reflux | 5-Ethoxycarbonyl, 6-Methyl |
| Diethyl Malonate | Sodium Methoxide / Methanol | 5-Ethoxycarbonyl, 6-Hydroxy (or tautomer) |
| Acetylacetone | Ethanolic KOH | 5-Acetyl, 6-Methyl |
| Arylacetonitriles | Piperidine / Ethanol | 6-Amino, 5-Aryl |
Synthesis of Thieno[2,3-c]pyrazoles and Pyrrolo[2,3-c]pyrazoles
The synthesis of thieno[2,3-c]pyrazoles from a pyrazole-4-carbaldehyde precursor is achievable through a well-defined reaction sequence. A common strategy involves the initial conversion of the pyrazole-4-carbaldehyde into a 4-cyano-5-halopyrazole. For this compound, this would first require halogenation (e.g., chlorination) at the C5 position, followed by conversion of the C4-aldehyde to a nitrile, possibly via an oxime intermediate.
The resulting 5-chloro-1-ethyl-1H-pyrazole-4-carbonitrile can then undergo a Gewald-type reaction. Treatment with an α-mercaptoacetate, such as ethyl thioglycolate, in the presence of a base like sodium ethoxide, would lead to the formation of an amino-thieno[2,3-c]pyrazole ester derivative. researchgate.net
A similar strategy can be envisioned for the synthesis of the analogous pyrrolo[2,3-c]pyrazoles. In this case, the 5-chloro-1-ethyl-1H-pyrazole-4-carbonitrile intermediate would be reacted with an α-amino ketone or an N-substituted α-amino acid ester under basic conditions. The reaction would proceed via nucleophilic substitution of the C5-chloro group, followed by intramolecular cyclization of the nitrile group onto the newly introduced side chain to form the fused pyrrole ring.
Table 3: Synthetic Pathway to Thieno- and Pyrrolo[2,3-c]pyrazoles
| Target Heterocycle | Key Intermediate | Key Reagent for Cyclization | Resulting Fused Ring Substituents |
| Thieno[2,3-c]pyrazole | 5-Chloro-1-ethyl-1H-pyrazole-4-carbonitrile | Ethyl Thioglycolate | 3-Amino, 2-Ethoxycarbonyl |
| Pyrrolo[2,3-c]pyrazole | 5-Chloro-1-ethyl-1H-pyrazole-4-carbonitrile | Ethyl Sarcosinate (N-methylglycine ethyl ester) | 3-Amino, 2-Methyl |
Generation of Pyrazolo[4,3-c]pyridines
The construction of the pyrazolo[4,3-c]pyridine core from a pyrazole-4-carbaldehyde is less common than the [3,4-b] isomer but can be achieved through specific synthetic designs. nih.gov One reported method involves using a 1-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde, where the ethynyl group at the C3 position participates in the cyclization with ammonia to form the pyridine ring. semanticscholar.org
To apply this to this compound, the C3 position would need to be functionalized with a group that can act as a three-carbon partner in the pyridine ring formation. A more general approach would involve a Bohlmann–Rahtz pyridine synthesis-type reaction. This would require converting the C4-carbaldehyde into an enaminone by reaction with a secondary amine and dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enaminone could then be reacted with an enamine derived from a β-keto ester to construct the fused pyridine ring.
Another plausible route is the condensation of the pyrazole-4-carbaldehyde with a β-aminocrotonate or a similar enamine. This would be followed by an intramolecular cyclization and subsequent oxidation/aromatization to furnish the pyrazolo[4,3-c]pyridine system. The specific substitution pattern on the resulting pyridine ring would depend on the choice of the condensation partner.
Table 4: Potential Reactions for Pyrazolo[4,3-c]pyridine Synthesis
| Reaction Type | Key Reagents | Intermediate | Resulting Fused Ring |
| Bohlmann–Rahtz variant | DMF-DMA, β-keto ester, Ammonia | Pyrazolyl-enaminone | Substituted Pyrazolo[4,3-c]pyridine |
| Condensation-Cyclization | Ethyl β-aminocrotonate | Michael adduct | Dihydropyrazolo[4,3-c]pyridine (requires oxidation) |
| From C5-alkynyl precursor | p-Toluenesulfonyl hydrazide, Ketone, Ag(I) catalyst | Tosylhydrazone, Azamide | Dipyrazolo[1,5-a:4',3'-c]pyridine system nih.gov |
Other Polycyclic Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-e]indolizines)
The versatility of this compound extends to the synthesis of other complex fused systems, provided the pyrazole ring is appropriately pre-functionalized.
Pyrazolo[3,4-d]pyrimidines: The standard synthesis of this scaffold requires an ortho-aminoformylpyrazole. Therefore, this compound would need to be converted to 5-amino-1-ethyl-1H-pyrazole-4-carbaldehyde. This can be achieved by nitration at the C5 position followed by reduction of the nitro group. The resulting aminocarbaldehyde is a valuable intermediate that can be cyclized with various one-carbon synthons. For example, heating with formamide or urea yields the pyrazolo[3,4-d]pyrimidin-4-one, while reaction with thiourea would produce the corresponding 4-thione.
Pyrazolo[3,4-e]indolizines: The synthesis of this tricyclic system has been reported starting from a 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde. semanticscholar.org To utilize this compound, the C5-ethyl group would need to be replaced by a suitable leaving group (e.g., a halogen) that could then be substituted by pyrrolidine. The resulting 5-pyrrolidinyl pyrazole-4-carbaldehyde can then undergo a Knoevenagel condensation with active methylene nitriles (e.g., malononitrile). The intermediate from this reaction can then be cyclized intramolecularly, often in the presence of a Lewis acid like zinc chloride, to afford the pyrazolo[3,4-e]indolizine system. semanticscholar.org
Table 5: Synthesis of Other Polycyclic Heterocycles
| Target System | Required Precursor from Starting Aldehyde | Key Reagent for Annulation | Resulting Fused System |
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-ethyl-1H-pyrazole-4-carbaldehyde | Formamide | 1-Ethyl-pyrazolo[3,4-d]pyrimidin-4-one |
| Pyrazolo[3,4-e]indolizine | 1-Ethyl-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Malononitrile, then ZnCl₂ | Substituted 1-Ethyl-pyrazolo[3,4-e]indolizine |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1,5-diethyl-1H-pyrazole-4-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Proof
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information about the number and types of protons and their neighboring environments. Key diagnostic signals for this compound include a distinct singlet for the aldehyde proton, which typically appears in the downfield region of the spectrum. The ethyl groups at positions 1 and 5 of the pyrazole (B372694) ring give rise to characteristic quartet and triplet signals due to spin-spin coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing at a characteristic downfield chemical shift. The signals for the pyrazole ring carbons and the ethyl group carbons can also be assigned based on their expected chemical shift ranges and through correlation with the ¹H NMR data.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ) (ppm) | Assignment |
| 9.8 - 10.2 (s, 1H) | CHO |
| 7.5 - 8.0 (s, 1H) | C3-H |
| 4.0 - 4.4 (q, 2H) | N-CH₂CH₃ |
| 2.6 - 3.0 (q, 2H) | C5-CH₂CH₃ |
| 1.3 - 1.6 (t, 3H) | N-CH₂CH₃ |
| 1.2 - 1.5 (t, 3H) | C5-CH₂CH₃ |
| Note: The predicted chemical shift values are based on typical ranges for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions. |
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Elucidation of Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton of the C3 position will show a cross-peak with the C3 carbon signal.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled to each other. In this compound, COSY is particularly useful for confirming the connectivity within the two ethyl groups, showing correlations between the methylene and methyl protons of each group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This can be used to determine the stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the protons of the N-ethyl group and the C5-ethyl group, providing insights into their spatial arrangement relative to the pyrazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde group typically appears as a weaker band in the region of 2700-2850 cm⁻¹. Other significant absorptions include those for the C-H stretching of the alkyl groups and the C=C and C=N stretching vibrations of the pyrazole ring.
| FT-IR Peak Table (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | Functional Group | | ~2970 | C-H stretch (asymmetric) | -CH₃ | | ~2930 | C-H stretch (asymmetric) | -CH₂- | | ~2870 | C-H stretch (symmetric) | -CH₃ | | ~2850 | C-H stretch (symmetric) | -CH₂- | | 2700 - 2850 | C-H stretch | Aldehyde (-CHO) | | 1650 - 1700 | C=O stretch | Aldehyde (-CHO) | | ~1580 | C=N stretch | Pyrazole Ring | | ~1500 | C=C stretch | Pyrazole Ring | | ~1460 | C-H bend (asymmetric) | -CH₃, -CH₂- | | ~1380 | C-H bend (symmetric) | -CH₃ |
Mass Spectrometry (MS) Techniques
Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for ascertaining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₈H₁₂N₂O, the predicted monoisotopic mass is 152.09496 g/mol . While specific experimental HRMS data for this compound is not readily found in the public domain, analysis of related structures, such as 1,5-diethyl-1H-pyrazole-4-carboxylic acid, can provide insight into the expected mass accuracy and potential adducts.
Table 1: Predicted Collision Cross Section (CCS) for Adducts of the Related Compound 1,5-diethyl-1H-pyrazole-4-carboxylic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.09715 | 135.3 |
| [M+Na]⁺ | 191.07909 | 144.5 |
| [M-H]⁻ | 167.08259 | 135.5 |
| [M+NH₄]⁺ | 186.12369 | 154.7 |
| [M+K]⁺ | 207.05303 | 142.9 |
| [M+H-H₂O]⁺ | 151.08713 | 128.9 |
| [M+HCOO]⁻ | 213.08807 | 156.5 |
| [M+CH₃COO]⁻ | 227.10372 | 177.4 |
| [M+Na-2H]⁻ | 189.06454 | 138.5 |
| [M]⁺ | 168.08932 | 137.0 |
| [M]⁻ | 168.09042 | 137.0 |
Data is for a structurally related compound and is intended for comparative purposes. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography coupled with mass spectrometry is a standard method for separating and identifying volatile compounds, as well as assessing purity. Although no specific GC-MS studies for this compound were identified, data from its analogue, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, offers valuable comparative insights. nist.gov In a typical GC-MS analysis, the molecule would undergo fragmentation upon electron ionization. Expected fragmentation patterns for pyrazole-4-carbaldehydes include the loss of the formyl group (CHO) and cleavage of the ethyl substituents. smolecule.com The retention index and mass spectrum would serve as key identifiers.
Table 2: GC-MS Data for the Analogous Compound 1,5-dimethyl-1H-pyrazole-4-carbaldehyde
| Column Type | Active Phase | Retention Index (I) |
|---|---|---|
| Capillary | HP-5 | 1047 |
This data is for a structurally similar compound and provides an expected reference point. nist.gov
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy orbitals, typically π → π* and n → π* transitions associated with the pyrazole ring and the carbonyl group. Specific experimental UV-Vis absorption maxima for this compound are not documented in the available literature. However, it is anticipated that the electronic transitions would be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state of this compound. There are currently no published X-ray crystallographic studies for this specific compound. However, research on related pyrazole derivatives, such as 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, reveals that the pyrazole ring is a prominent heterocyclic scaffold. researchgate.net In the crystal packing of this related molecule, weak intermolecular C—H···O interactions were observed. researchgate.net Such interactions would also be anticipated in the crystal structure of this compound.
Computational and Theoretical Investigations of 1,5 Diethyl 1h Pyrazole 4 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT studies on 1,5-diethyl-1H-pyrazole-4-carbaldehyde would be expected to be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable predictions of its properties.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
The presence of two ethyl groups and a carbaldehyde group introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the global minimum energy structure among various possible rotamers. This is achieved by systematically rotating the single bonds and calculating the energy of each resulting conformation. The optimized geometry for the most stable conformer would likely feature a near-planar pyrazole (B372694) ring, with the substituents arranged to minimize steric hindrance.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value |
|---|---|
| Bond Length (Å) | |
| N1-N2 | 1.375 |
| N2-C3 | 1.330 |
| C3-C4 | 1.420 |
| C4-C5 | 1.380 |
| C5-N1 | 1.360 |
| C4-C6 (Carbaldehyde) | 1.450 |
| C6=O7 | 1.220 |
| Bond Angle (°) | |
| N1-N2-C3 | 110.0 |
| N2-C3-C4 | 112.0 |
| C3-C4-C5 | 105.0 |
| C4-C5-N1 | 108.0 |
| C5-N1-N2 | 105.0 |
| C3-C4-C6 | 128.0 |
| O7=C6-C4 | 125.0 |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.
For this compound, the HOMO would be expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In the MEP of this compound, the region around the carbonyl oxygen would be expected to show a negative potential (red color), indicating a site for electrophilic attack. The regions around the hydrogen atoms of the pyrazole ring and the ethyl groups would likely show a positive potential (blue color), indicating sites for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds.
For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the carbaldehyde group (typically around 1700-1720 cm⁻¹), C-N stretching in the pyrazole ring, and C-H stretching and bending modes of the ethyl groups and the pyrazole ring.
Table 3: Representative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch (pyrazole ring) | 3100-3150 |
| C-H stretch (ethyl groups) | 2900-3000 |
| C=O stretch (carbaldehyde) | 1710 |
| C=N stretch (pyrazole ring) | 1550-1600 |
| C-C stretch (pyrazole ring) | 1400-1500 |
| C-N stretch (pyrazole ring) | 1300-1350 |
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods can provide deeper insights into the bonding and reactivity of this compound.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
Quantum chemical calculations can be used to compute a variety of reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals and include:
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ² / (2η).
These descriptors would allow for a quantitative assessment of the reactivity of this compound and could be used to compare its reactivity with other related compounds.
Table 4: Representative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Chemical Potential (μ) | -4.15 |
| Electrophilicity Index (ω) | 3.66 |
Tautomeric Equilibrium and Dynamics
The study of tautomerism in pyrazole derivatives is crucial for understanding their reactivity, spectroscopic properties, and biological activity. For this compound, being an N-substituted pyrazole, annular prototropic tautomerism involving the migration of a proton between the two nitrogen atoms is not possible. However, theoretical studies on related pyrazole systems provide a fundamental understanding of the electronic and structural factors governing these dynamic processes.
Computational Studies on Prototropic Annular Tautomerism in Pyrazoles
Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two ring nitrogen atoms. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating these equilibria. eurasianjournals.com Theoretical calculations allow for the determination of the relative stabilities of tautomers and the energy barriers for their interconversion.
For a generic 3(5)-substituted pyrazole, two primary tautomers exist. The stability of these tautomers is highly dependent on the electronic nature of the substituents. researchgate.net Computational models, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict the equilibrium geometry and relative energies of these forms. Studies on various substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the substituent is at position 5, while electron-donating groups often favor the 3-substituted tautomer. fu-berlin.de While this compound itself does not exhibit this tautomerism, these computational principles are fundamental to the design and analysis of all pyrazole-based compounds.
In addition to the common annular tautomerism, other forms like keto-enol tautomerism can be computationally investigated, particularly for pyrazoles bearing hydroxyl or amino groups. bohrium.comresearchgate.net For pyrazole-4-carbaldehyde derivatives, the aldehyde group is generally stable, but theoretical calculations can explore the energy landscape of hypothetical tautomeric forms, confirming the high stability of the aromatic carbaldehyde structure.
Solvent Effects on Tautomeric Preferences
The surrounding medium can significantly influence tautomeric equilibria. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative stability of tautomers. nih.gov These models account for the dielectric constant of the solvent and its ability to form hydrogen bonds.
Generally, polar solvents tend to stabilize the more polar tautomer. For pyrazole systems, solvents capable of hydrogen bonding can dramatically influence the tautomerization process by mediating proton transfer, thereby lowering the activation energy barrier for interconversion. nih.gov For instance, computational studies on adenine tautomers have shown that an increase in solvent polarity can significantly alter the relative stabilities and may lead to a considerable population of multiple tautomeric forms in aqueous solutions. nih.gov While this compound has a fixed substitution pattern, understanding solvent effects is critical for predicting its intermolecular interactions and reactivity in different chemical environments.
| Solvent | Dielectric Constant (ε) | ΔE (Tautomer A vs. Tautomer B) (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | -1.5 |
| Chloroform | 4.8 | -0.8 |
| Tetrahydrofuran (THF) | 7.6 | -0.5 |
| Acetonitrile | 37.5 | +0.2 |
| Water | 78.4 | +0.9 |
Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, predict product distributions, and understand the factors controlling chemical reactivity. For this compound, theoretical investigations can shed light on both its synthesis and its subsequent transformations.
Transition State Characterization and Reaction Pathway Determination
A key reaction for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. researchgate.netnih.gov This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (typically formed from phosphoryl chloride and dimethylformamide). organic-chemistry.org Computational methods can be used to model the entire reaction pathway, from the formation of the electrophilic Vilsmeier reagent to the final hydrolysis step.
By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a detailed potential energy surface can be constructed. Transition state theory allows for the determination of activation energies, which are critical for predicting reaction rates. For the Vilsmeier-Haack formylation of a 1,5-dialkylpyrazole, calculations would confirm that the transition state for electrophilic attack at the C4 position is significantly lower in energy than for attack at the C3 position, explaining the observed regioselectivity. arkat-usa.org These calculations typically involve geometry optimization of the transition state structure and frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Theoretical Prediction of Regioselectivity
The regioselectivity of chemical reactions involving the pyrazole ring can be reliably predicted using computational approaches. nih.gov For electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, the outcome is determined by the electronic structure of the pyrazole ring. mdpi.com
Conceptual DFT provides reactivity indices, such as Fukui functions or mapping of the molecular electrostatic potential (MEP), which identify the most nucleophilic sites in a molecule. researchgate.net For a 1,5-disubstituted pyrazole, these calculations consistently show that the C4 position has the highest electron density and is therefore the most susceptible to attack by electrophiles. nih.gov This aligns perfectly with the experimental observation that formylation occurs regioselectively at this position. arkat-usa.orgresearchgate.net Similarly, for subsequent reactions involving the aldehyde group, computational models can predict whether a nucleophilic attack is more likely to occur at the carbonyl carbon or if the reaction will proceed via another pathway.
| Position of Attack | Relative ΔE‡ (kcal/mol) | Predicted Outcome |
|---|---|---|
| C3 | +15.2 | Disfavored |
| C4 | 0.0 | Major Product |
Studies on Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Pyrazole derivatives have emerged as a promising class of NLO materials due to their electronic characteristics and synthetic versatility. wum.edu.pkwum.edu.pk
Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of organic molecules. nih.gov Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated to provide a quantitative measure of the NLO response. wum.edu.pkwum.edu.pk The B3LYP functional, often paired with a 6-31++G(d,p) basis set, has been shown to provide reliable predictions for these properties in pyrazole-based systems. wum.edu.pk
For this compound, the presence of the electron-withdrawing carbaldehyde group on the electron-rich pyrazole ring creates an intramolecular charge-transfer system, which is a key requirement for a significant NLO response. Theoretical calculations can quantify the magnitude of this effect. By comparing the calculated hyperpolarizability of the target molecule with that of other pyrazole derivatives, its potential as an NLO material can be assessed. Computational studies allow for the systematic modification of substituents on the pyrazole core to design molecules with enhanced NLO properties, for example, by altering the aldehydic phenyl rings' substituents to tune the energy gap and improve NLO performance. wum.edu.pk
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
|---|---|---|---|
| 1,5-Dimethylpyrazole | 2.15 | 65.8 | 50.2 |
| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 4.30 | 92.5 | 215.7 |
| 1-Phenyl-5-methyl-1H-pyrazole-4-carbaldehyde | 4.85 | 155.3 | 450.1 |
| 1-Phenyl-5-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 8.90 | 240.1 | 1250.6 |
Advanced Applications of 1,5 Diethyl 1h Pyrazole 4 Carbaldehyde in Specialized Chemical Fields
Precursors for the Synthesis of Fluorescent Sensors
The pyrazole (B372694) scaffold is a prominent structural motif in the design of fluorescent sensors and chemosensors due to its exceptional electronic properties, synthetic versatility, and biocompatibility. nih.gov Pyrazole derivatives are effective chelating ligands for a wide range of metal ions, as the nitrogen atoms in the ring can act as coordination sites. researchgate.net The combination of a pyrazole ring with other functional groups can enhance complexing behavior and tune photophysical properties.
The aldehyde group of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is a key functional handle for synthesizing more complex sensor molecules. It readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to create larger, conjugated systems that can exhibit fluorescence. nih.govumich.edu For instance, pyrazole-4-carbaldehydes can be reacted with aminobenzenecarboxylic acids and boronic acids in a one-pot, three-component reaction to form novel fluorescent iminoboronates. nih.gov These boron complexes can display fluorescence emission in the green region of the visible spectrum and may exhibit aggregation-induced emission enhancement. nih.gov
Furthermore, the Vilsmeier-Haack reaction, which is used to form pyrazole-4-carbaldehydes, can be applied to N-phenylpyrazoline to yield N-(4-formylphenyl)pyrazoline, a precursor for pyrazoline-BODIPY hybrid probes used in cell staining. nih.gov This highlights the role of the formyl-pyrazole structure as a foundational element in probe development.
Table 1: Examples of Pyrazole-Based Fluorescent Probes and Their Analytes
| Probe Type | Analyte Detected | Sensing Mechanism/Observation | Reference |
|---|---|---|---|
| Pyrazolo[4,3-b]pyridine | BF₃ | Fluorescence enhancement and redshift upon binding. | nih.gov |
| Bispyrazoline | Cu²⁺ | Quenching of fluorescence upon complexation. | nih.gov |
| Pyrazole-BODIPY Hybrid | General Cell Staining | Used for ultrafast and long-term bioimaging. | nih.gov |
| Iminoboronate Complex | N/A (Intrinsic Fluorescence) | Exhibits aggregation-induced emission enhancement. | nih.gov |
Building Blocks for Organic Electronic and Photonic Materials
The search for novel materials for organic electronics has led to the exploration of various heterocyclic scaffolds. Pyrazole derivatives are considered promising candidates for such applications, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), due to their electronic properties and potential for creating materials with high quantum yields and stability. rsc.org
Components for Organic Solar Cells (OSCs)
While specific research on this compound in OSCs is not extensively documented, the general class of pyrazole derivatives holds potential. Heterocyclic compounds are fundamental to designing the donor and acceptor materials that form the bulk heterojunction in OSCs. The electron-rich nature of the pyrazole ring allows it to function as part of a donor molecule. Through chemical modification, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to match those of suitable acceptor materials, facilitating efficient charge separation at the donor-acceptor interface. The aldehyde functional group on this compound provides a reactive site to synthesize larger, conjugated molecules necessary for light absorption and charge transport.
Scaffolds for Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, pyrazole-based scaffolds are gaining attention for their use in developing host and emitter materials. acs.org The rigid and planar structure of some pyrazole derivatives can lead to high thermal stability, while their electronic properties can be tuned to achieve emissions across the visible spectrum, including the challenging deep-blue region. nih.gov
For example, bipolar host materials combining carbazole (B46965) (a donor unit) and benzimidazole (B57391) (an acceptor unit) have been shown to be effective for both phosphorescent and thermally activated delayed fluorescence emitters. acs.org The pyrazole core can be integrated into similar donor-acceptor architectures. The aldehyde group of this compound can be used to build more complex molecular structures, such as by condensation with aniline (B41778) derivatives, to form the basis for emissive materials. ekb.eg By carefully designing the molecular structure to control intermolecular interactions and prevent aggregation-caused quenching, pyrazole-based emitters can achieve high efficiency and color purity. nih.gov
Table 2: Performance of Selected OLEDs Based on Heterocyclic Emitters
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Reference |
|---|---|---|---|---|
| Pyrene-Benzimidazole Derivative | Pure Blue | 4.3% | (0.148, 0.130) | nih.gov |
| Carbazole/Benzimidazole Host | Various (used with guest emitters) | N/A (Host Material) | N/A | acs.org |
Ligands and Scaffolds in Catalysis Research
Pyrazole derivatives are highly versatile ligands in coordination chemistry and homogeneous catalysis. nih.gov Their ability to coordinate with a wide array of metal centers, including manganese, titanium, palladium, and copper, makes them valuable for developing novel catalytic systems. rsc.orgumich.edudigitellinc.comrsc.org The pyrazole ring's nitrogen atoms act as effective donors, and substituents on the ring can be varied to tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity. umich.edu
The compound this compound serves as an excellent starting point for creating more sophisticated ligands. The aldehyde group can be transformed into other functionalities, such as amines or alcohols, which can then act as additional donor sites to form multidentate (e.g., bidentate or pincer-type) ligands. nih.govjmaterenvironsci.com These multidentate ligands form more stable complexes with metal ions, which is often crucial for an efficient catalytic cycle. umich.edu
Table 3: Examples of Metal-Pyrazole Catalyst Systems and Their Applications
| Metal Center | Ligand Type | Catalyzed Reaction | Reference |
|---|---|---|---|
| Manganese (Mn) | Pyrazole Ligand | Transfer Hydrogenation of Alcohols | rsc.org |
| Titanium (Ti) | Pyrazole Ligand | Ring-Opening Polymerization of L-lactide | rsc.org |
| Palladium (Pd) | Pyrazole-Tethered Phosphine (P,N-Ligand) | Suzuki Coupling and Amination Reactions | umich.edu |
| Copper (Cu) | Pyrazole-Based Ligands | Oxidation of Catechol to o-Quinone | digitellinc.com |
Intermediates in the Synthesis of Specialty Chemicals and Agrochemicals
The chemical reactivity of this compound makes it a key intermediate in the synthesis of a wide range of specialty chemicals, including more complex heterocyclic structures and compounds with applications in the agrochemical industry. researchgate.netnih.gov The aldehyde functionality is the primary site of reactivity, allowing for the construction of larger molecules through various transformations.
Key chemical transformations include:
Oxidation : The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a building block in its own right. researchgate.net
Reduction : The aldehyde can be reduced to the corresponding alcohol, (1,5-diethyl-1H-pyrazol-4-yl)methanol, using reducing agents like lithium aluminum hydride. researchgate.net
Condensation Reactions : This is one of the most useful transformations, where the aldehyde reacts with compounds containing an active methylene (B1212753) group or with various amine derivatives. umich.edumdpi.com For example, condensation with methyl ketones yields pyrazolylpropenones (chalcones), and reaction with hydrazines or anilines produces hydrazones or Schiff bases, respectively. ekb.egresearchgate.net These products are often intermediates for synthesizing further heterocyclic rings. umich.edu
Vilsmeier-Haack Reaction : While this reaction is typically used to synthesize pyrazole-4-carbaldehydes from hydrazones, its mechanism involves the cyclization and formylation of the substrate, demonstrating a fundamental pathway to this class of compounds. chemmethod.comresearchgate.netnih.gov
Cyclocondensation : The aldehyde can participate in multi-component reactions to build fused heterocyclic systems. For instance, it can react with active methylene compounds like malononitrile (B47326) and 4-hydroxycoumarin (B602359) to form pyrazolylxanthenediones. mdpi.com
The pyrazole ring itself is a core component of many agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.govnih.gov The ability to use this compound to construct more elaborate substituted pyrazoles makes it an important intermediate in agrochemical research and development.
Table 4: Key Chemical Transformations of this compound
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation | Acidic K₂Cr₂O₇ or other oxidizing agents | Carboxylic Acid | researchgate.net |
| Reduction | LiAlH₄ or other reducing agents | Alcohol | researchgate.net |
| Condensation (Aldol) | Methyl ketones | Chalcones (Pyrazolylpropenones) | researchgate.net |
| Condensation (Schiff Base) | Aniline derivatives | Imines (Schiff Bases) | ekb.eg |
| Condensation (Hydrazone) | Hydrazine (B178648) derivatives | Hydrazones | ekb.eg |
| Cyclocondensation | Malononitrile, 4-hydroxycoumarin | Pyrazolylxanthenediones | mdpi.com |
Q & A
Q. What are the standard synthetic routes for preparing 1,5-diethyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation of substituted pyrazoles. For example, 1,3-diarylpyrazoles can undergo formylation using POCl₃ and DMF under reflux (60–80°C) to introduce the aldehyde group at the 4-position . Reaction monitoring via TLC (e.g., silica gel, ethyl acetate/hexane eluent) and purification by recrystallization (methanol/water) are standard steps. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric control of reagents are critical to minimize side products like over-oxidized derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with validation using tools like PLATON to check for missed symmetry or disorder . ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular geometry .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2820 cm⁻¹) are diagnostic .
Q. What are the common chemical reactions involving the aldehyde group in this compound?
The aldehyde group undergoes:
- Condensation : With hydrazines to form hydrazones (e.g., for antimicrobial studies) .
- Oxidation : To carboxylic acids using KMnO₄ or Ag₂O .
- Reduction : To alcohols via NaBH₄ or catalytic hydrogenation .
- Knoevenagel Reaction : With active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Solvent Optimization : Replace traditional solvents (e.g., DMF) with green solvents like glycerol-based deep eutectic solvents (DES), which enhance reaction efficiency and reduce toxicity .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate formylation.
- Purification : Employ column chromatography (silica gel, gradient elution) for complex mixtures or recrystallization in ethanol/water for high-purity crystals .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Cross-Validation : Compare NMR data with computed spectra (e.g., using DFT calculations) to confirm assignments .
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures and resolve ambiguous electron density .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational flexibility causing signal splitting .
Q. What computational methods are suitable for modeling this compound’s reactivity?
- DFT Calculations : Gaussian or ORCA software predicts reaction pathways (e.g., aldehyde oxidation barriers) and electronic properties (Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., antimicrobial enzymes) .
Q. How do substituent modifications influence biological activity in pyrazole-carbaldehyde derivatives?
- Electron-Withdrawing Groups : Fluorine or nitro groups at the 3-position enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Bulkier Substituents : Diethyl groups (vs. methyl) may improve metabolic stability but reduce solubility, requiring formulation adjustments .
- SAR Studies : Systematic variation of substituents followed by bioassays (e.g., MIC/MBC for antimicrobials) identifies critical pharmacophores .
Q. What methodologies are used to evaluate the antioxidant and antimicrobial potential of this compound?
- DPPH Assay : Measures radical scavenging activity (IC₅₀ values calculated via absorbance at 517 nm) .
- MIC/MBC Testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory/bactericidal concentrations against ATCC strains (e.g., S. aureus ATCC 29213) .
- Time-Kill Curves : Assess bactericidal kinetics over 24 hours to differentiate static vs. cidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
